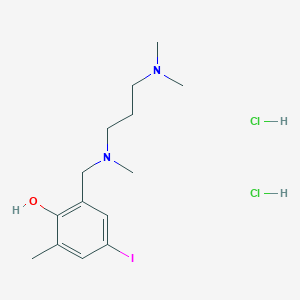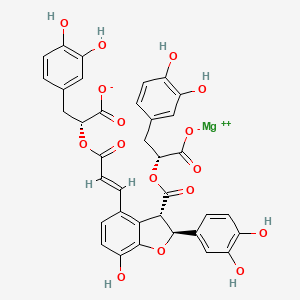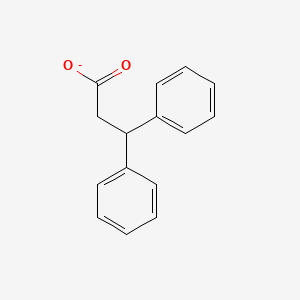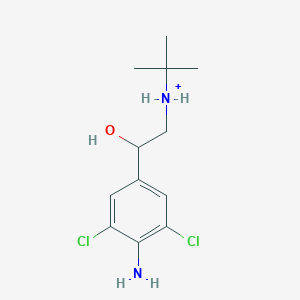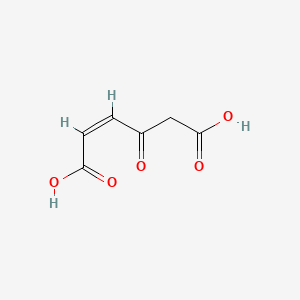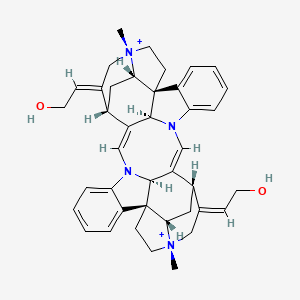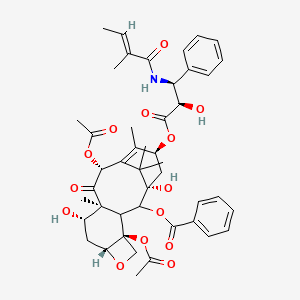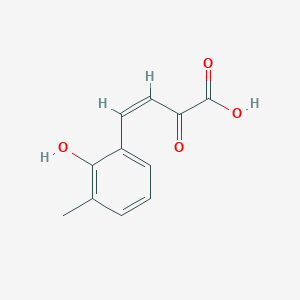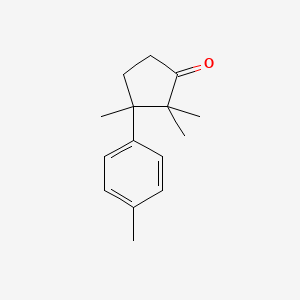
Trihydridoarsenate(.1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Trihydridoarsenate(.1-) is an arsenic hydride and an inorganic radical anion.
Scientific Research Applications
Interaction with Other Compounds in Plants
- Trihydridoarsenate's interaction with other compounds can modulate plant responses to stress. For example, in coriander, the presence of sodium arsenate impacted the activities of certain enzymes and the contents of various elements. Treatment with triacontanol, another compound, helped mitigate these effects, suggesting a potential role in managing arsenic-induced oxidative stress in plants (Karam et al., 2017).
Environmental Impact and Remediation
- In environmental settings, trihydridoarsenate has been implicated in the release of arsenic under certain conditions. For instance, in a study of groundwater at the Rifle Integrated Field Research Challenge, increased soluble arsenic was observed when certain biostimulation strategies were employed, linked to the formation of thioarsenic species including trithioarsenate and dithioarsenate (Stucker et al., 2014).
Drug Delivery Systems
- Trihydridoarsenate-related compounds, like triazine dendrimers, have been studied for their potential in drug delivery systems. These compounds exhibit versatility and can be designed for specific medicinal applications, including cancer treatment (Lim & Simanek, 2012).
Biological Properties and Pharmacological Potential
- The compound tricin, a flavonoid related to trihydridoarsenate, has shown potential in various health benefits and pharmacological bioactivities. Studies have highlighted its role in human nutrition and as a candidate for cancer chemoprevention (Jiang, Song, & Jin, 2020).
Impact on Soil and Agriculture
- The influence of compounds like triazoles, related to trihydridoarsenate, on soil and plant physiology is also notable. These compounds can affect plant growth, stress response, and potentially enhance cold and frost resistance in crops like wheat (Korsukova et al., 2015).
properties
Molecular Formula |
AsH3- |
|---|---|
Molecular Weight |
77.946 g/mol |
InChI |
InChI=1S/AsH3/h1H3/q-1 |
InChI Key |
GUNREJYKCJVMNY-UHFFFAOYSA-N |
SMILES |
[AsH3-] |
Canonical SMILES |
[AsH3-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




